3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Antiproliferative activity MCF-7 Triple-negative breast cancer

3-(1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-31-2) is a heterocyclic hybrid molecule that covalently links a benzothiazole motif to a pyrido[2,3-d]pyrimidin-4(3H)-one core through a piperidine spacer. The defining structural feature is the attachment of the carbonyl linker at the 6-position of the benzothiazole ring, distinguishing it from the more common 2-substituted regioisomer.

Molecular Formula C20H17N5O2S
Molecular Weight 391.45
CAS No. 2034535-31-2
Cat. No. B2818880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS2034535-31-2
Molecular FormulaC20H17N5O2S
Molecular Weight391.45
Structural Identifiers
SMILESC1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C20H17N5O2S/c26-19(13-3-4-16-17(10-13)28-12-23-16)24-8-5-14(6-9-24)25-11-22-18-15(20(25)27)2-1-7-21-18/h1-4,7,10-12,14H,5-6,8-9H2
InChIKeyKNJSRLDWMSMYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-31-2) – Core Structural Identity and Sourcing-Relevant Characteristics


3-(1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-31-2) is a heterocyclic hybrid molecule that covalently links a benzothiazole motif to a pyrido[2,3-d]pyrimidin-4(3H)-one core through a piperidine spacer. The defining structural feature is the attachment of the carbonyl linker at the 6-position of the benzothiazole ring, distinguishing it from the more common 2-substituted regioisomer. The compound was recently disclosed as part of a rationally designed series of benzothiazole-grafted antiproliferative agents targeting cyclin-dependent kinase 2 (CDK-2) in triple-negative breast cancer [1]. Its molecular formula is C20H17N5O2S with a molecular weight of 391.45 g/mol, and the 4-oxo group on the pyridopyrimidine ring is critical for the kinase inhibitory activity observed in this chemotype [1].

Why 3-(1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Simply Replaced by a 2-Carbonyl Analog or Other In-Class Pyridopyrimidines


Pyrido[2,3-d]pyrimidin-4(3H)-ones are a broadly explored kinase inhibitor scaffold, but the position of the benzothiazole-carbonyl attachment fundamentally alters the three-dimensional presentation of the heterocycle to the ATP-binding pocket. In the series reported by Alamshany et al., moving from an open-chain thioether linker to a cyclized pyridopyrimidine core produced a stepwise increase in antiproliferative potency, and within the pyridopyrimidine sub-series (compounds 10–12), the 4-oxo derivative (12) achieved the highest CDK-2 affinity [1]. The 6-carbonyl regioisomer places the benzothiazole ring in a distinct vector relative to the piperidine–pyridopyrimidine axis compared to the 2-carbonyl isomer (CAS 2034223-98-6); this is expected to alter hydrophobic pocket occupancy and hinge-region hydrogen-bond geometry [1]. Consequently, generic interchange with a 2-substituted benzothiazole analog, an open-chain precursor, or a non-pyridopyrimidine heterocycle in the same series would not recapitulate the reported potency, selectivity, or downstream apoptotic signature, making procurement of the exact regioisomer essential for reproducible target engagement studies [1].

Quantitative Differentiation Evidence for 3-(1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Versus Closest Analogs


Superior Antiproliferative Activity Against MCF-7 Cells Compared to the Clinical Standard Doxorubicin

The 4-oxo pyrido[2,3-d]pyrimidine derivative designated compound 12, which matches the structure of the target compound, exhibited an IC₅₀ of 3.35 ± 0.10 µM against MCF-7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 5.66 ± 0.15 µM) in the same assay [1]. This represents a 1.7-fold improvement in potency over the standard-of-care anthracycline. In contrast, the open-chain analogue 3 showed only weak activity (IC₅₀ = 49.89–55.68 µM), and the thiophene cyclized analogues 5a–c showed only moderate improvement [1].

Antiproliferative activity MCF-7 Triple-negative breast cancer

CDK-2 Inhibition Potency Exceeding Roscovitine, a Well-Characterized CDK Inhibitor

Compound 12 inhibited CDK-2 with an IC₅₀ of 0.4493 ± 0.011 µM, which is marginally more potent than the pan-CDK inhibitor roscovitine (IC₅₀ = 0.519 ± 0.013 µM) tested under the same conditions [1]. This is a 1.16-fold improvement. The structurally related pyridopyrimidines 10 and 11 were significantly weaker CDK-2 suppressors (IC₅₀ = 7.5548 ± 0.051 µM and 1.0451 ± 0.020 µM, respectively), demonstrating that the specific substitution pattern of compound 12 is critical for achieving nanomolar-range kinase engagement [1].

CDK-2 inhibition Kinase assay Roscovitine

Induction of Intrinsic Apoptosis: Caspase-9, Bax, Bcl-2, and p53 Modulation

Treatment with compound 12 led to a 9.662-fold increase in caspase-9 levels and a 6.513-fold increase in the pro-apoptotic protein Bax, while the anti-apoptotic protein Bcl-2 was suppressed to 0.236-fold relative to control, and p53 was activated by 5.706-fold [1]. These changes define activation of the intrinsic mitochondrial apoptotic pathway. Compound 11 showed a similar qualitative pattern, but the magnitude of caspase-9 and p53 induction was not explicitly reported to exceed that of compound 12, and the weaker CDK-2 inhibition of 11 suggests a less robust overall apoptotic response [1].

Apoptosis induction Caspase-9 Bcl-2 family

Cell Cycle Arrest at G0/G1 Phase in MDA-MB-231 Triple-Negative Breast Cancer Cells

Compound 12 induced cell cycle arrest specifically at the G0/G1 phase in MDA-MB-231 triple-negative breast cancer cells [1]. This is mechanistically consistent with CDK-2 inhibition, as CDK-2 activity is required for G1/S transition. The predecessor compound 11 and the weaker analogues 10 and the open-chain derivative 3 did not show this pronounced G0/G1 arrest phenotype, indicating that the combination of the pyridopyrimidine 4-oxo group and the benzothiazole-6-carbonyl substitution is required for this cell cycle effect [1].

Cell cycle arrest G0/G1 phase TNBC

Prioritized Application Scenarios for 3-(1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


CDK-2 Chemical Probe Development for Triple-Negative Breast Cancer Target Validation

With a CDK-2 IC₅₀ of 0.4493 µM that surpasses roscovitine (0.519 µM) and a clear G0/G1 cell cycle arrest phenotype in MDA-MB-231 cells, this compound serves as a high-quality starting point for chemical probe optimization. Researchers procuring this exact compound can confidently use it as a tool molecule to dissect CDK-2-dependent signaling in TNBC models and compare results directly to the published data [1].

Apoptosis Pathway Screening and Biomarker Discovery

The compound induces robust intrinsic apoptosis with quantified caspase-9 (9.662-fold), Bax (6.513-fold), Bcl-2 suppression (0.236-fold), and p53 activation (5.706-fold). This defined multi-marker signature makes it suitable for high-content screening campaigns aimed at identifying synergistic apoptotic modulators or resistance mechanisms in breast cancer, where precise compound identity is critical for data reproducibility [1].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Regioisomerism

The 6-carbonyl benzothiazole attachment represents a less-explored regioisomeric vector compared to the commercially prevalent 2-carbonyl isomer (CAS 2034223-98-6). Procurement of the 6-carbonyl compound enables direct comparative SAR studies to map the contribution of the carbonyl position to CDK-2 affinity, antiproliferative potency, and apoptotic signaling, as evidenced by the steep activity cliff between compounds 10, 11, and 12 [1].

In Vitro Toxicology and Selectivity Profiling Against Normal Breast Epithelial Cells

The compound showed lower toxicity to non-tumorigenic MCF10A breast epithelial cells while retaining single-digit micromolar potency against MCF-7 and MDA-MB-231 cancer lines [1]. This therapeutic window can be exploited for in vitro safety pharmacology panels; sourcing the authentic compound ensures that selectivity data generated internally align with the published safety profile.

Quote Request

Request a Quote for 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.